N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a pyridazinone ring substituted with a 2-methylimidazole moiety via an ethyl chain. The benzo[c][1,2,5]thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as kinases or microbial enzymes .
Properties
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-11-18-6-8-23(11)15-4-5-16(25)24(20-15)9-7-19-17(26)12-2-3-13-14(10-12)22-27-21-13/h2-6,8,10H,7,9H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMQMDWQVSYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The synthesis begins with the preparation of 2-methyl-1H-imidazole, which can be achieved through the cyclization of glyoxal with methylamine and formaldehyde under acidic conditions.
Synthesis of the Pyridazinone Moiety: The next step involves the formation of the 6-oxopyridazin-1(6H)-yl group.
Coupling with Benzo[c][1,2,5]thiadiazole: The final step involves the coupling of the pyridazinone intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzo[c][1,2,5]thiadiazole core can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzo[c][1,2,5]thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of kinases and other enzymes critical for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares structural motifs with several carboxamide derivatives (Table 1):
Key Observations :
- The target compound uniquely combines a benzo[c][1,2,5]thiadiazole core with a pyridazinone-imidazole substituent, distinguishing it from thiazole- or imidazothiazole-based analogs.
- Dasatinib (a tyrosine kinase inhibitor) shares the thiazole-carboxamide backbone but incorporates a pyrimidine-piperazine group critical for Src kinase inhibition .
- ND-11543 and related anti-tuberculosis agents () prioritize trifluoromethyl and piperazine groups for Mycobacterium tuberculosis targeting, contrasting with the target compound’s pyridazinone-imidazole system.
Pharmacological Profiles :
- Dasatinib exhibits nanomolar IC₅₀ values against Abl and Src kinases due to its pyrimidine-piperazine motif, which optimizes hydrophobic and hydrogen-bonding interactions .
- ND-11543 demonstrates anti-tubercular activity (MIC = 0.2 µg/mL) attributed to its trifluoromethylpyridine group enhancing membrane penetration .
- The target compound’s pyridazinone-imidazole substituent may favor interactions with bacterial or fungal enzymes, though empirical data are lacking in the provided evidence.
Structure-Activity Relationship (SAR) Insights
- Pyridazinone vs. Pyrimidine: Pyridazinone’s electron-deficient nature may enhance binding to ATP pockets in kinases, whereas pyrimidine (as in Dasatinib) offers greater metabolic stability .
- Imidazole vs. Piperazine : Imidazole’s planar structure could limit solubility compared to piperazine, but its nitrogen atoms may facilitate metal coordination in metalloenzyme inhibition.
- Benzo[c][1,2,5]thiadiazole vs. Thiazole : The benzo-thiadiazole core’s larger π-system may improve stacking interactions with aromatic residues in target proteins.
Biological Activity
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest a diverse range of biological activities, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key moieties:
- Imidazole : Known for its role in biological systems and potential interaction with various enzymes.
- Pyridazine : Often associated with biological activity, particularly in medicinal chemistry.
- Thiadiazole : Recognized for its antimicrobial and anticancer properties.
The molecular formula is with a molecular weight of approximately 421.38 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Cycle Arrest and Apoptosis : Compounds in this class have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 liver cancer cells. Mechanistic studies revealed upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in cancer progression:
- Tyrosine Kinases : Similar compounds have demonstrated inhibitory effects on tyrosine kinases such as EGFR and HER2. These kinases are crucial for cell signaling pathways that promote tumor growth .
Study 1: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines (HCT116, HepG2, MCF7). The results indicated that certain derivatives exhibited IC50 values ranging from 7.82 to 21.48 μM, showcasing their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6c | HCT116 | 7.82 |
| 6h | HepG2 | 10.21 |
| 6i | MCF7 | 21.48 |
Study 2: Mechanistic Insights
In another investigation, the lead compound was shown to inhibit mTOR activity effectively, which is pivotal in regulating cell growth and proliferation. The study utilized molecular docking techniques to elucidate binding interactions with target enzymes, confirming the compound's potential as a multi-targeted kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
